5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines a pyrrolo[3,4-c]pyrrole core with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a nitrile oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry
In industry, it is considered for use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.
3-Propan-2-yl-1,2,4-oxadiazole: Lacks the pyrrolo[3,4-c]pyrrole core, resulting in different biological activity.
Uniqueness
The combination of the pyrrolo[3,4-c]pyrrole core with the oxadiazole ring in 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole provides a unique structural framework that enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-[(5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13(2)18-19-17(23-20-18)12-21-8-14-10-22(11-15(14)9-21)16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEGJARJFJUTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC3CN(CC3C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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